Chromone (4-Oxo-4H-Chromene) Core vs. Chroman Core: Impact on Cytotoxic Potency Range
The 4-oxo-4H-chromene-2-carboxamide scaffold is documented to confer cytotoxic activity against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines with IC50 values in the range 0.9–10 μM across 13 active derivatives from a series of 21 chromone carboxamides [1]. In contrast, the closest commercial analog N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (CAS 2034426-22-5) bears a saturated chroman core lacking the C4 carbonyl, which the published SAR identifies as critical for maintaining the planar, electron-deficient chromone pharmacophore. No quantitative cytotoxicity data for the chroman analog have been publicly reported, but the absence of the C4 carbonyl is predicted to reduce electrophilic character and hydrogen-bond acceptor capacity at this position, potentially diminishing target engagement at redox-sensitive or carbonyl-directed binding sites [1].
| Evidence Dimension | Cytotoxic potency (IC50) of chromone-2-carboxamide scaffold vs. chroman-2-carboxamide scaffold |
|---|---|
| Target Compound Data | Scaffold-based expectation: chromone core contributes to IC50 range of 0.9–10 μM against MCF-7, OVCAR, IGROV, HCT-116 lines (MTT assay) [1] |
| Comparator Or Baseline | N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (CAS 2034426-22-5): chroman core; no published cytotoxicity data available |
| Quantified Difference | Cannot be calculated due to absence of comparator data. Class-level SAR indicates chromone > chroman for cytotoxic activity based on 13/21 active chromones vs. no reported chroman data [1]. |
| Conditions | In vitro MTT assay; MCF-7 (breast), OVCAR and IGROV (ovarian), HCT-116 (colon) cell lines; compound exposure duration and concentration range as per Bousejra-El Garah et al. 2016 |
Why This Matters
Purchasing the chromone-bearing compound rather than the chroman analog preserves alignment with the only scaffold for which quantitative cytotoxicity benchmarks exist (0.9–10 μM), enabling meaningful structure-activity follow-up studies.
- [1] Bousejra-El Garah F, Lajoie Halova B, Souchard JP, Baziard G, Bouajila J, et al. Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. Med Chem Res. 2016;25(11):2547-2556. DOI: 10.1007/s00044-016-1691-y View Source
